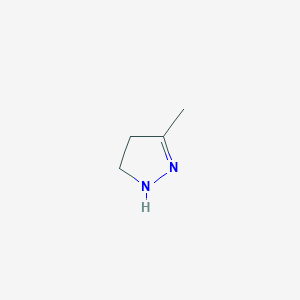

3-Methyl-4,5-dihydro-1H-pyrazole

Vue d'ensemble

Description

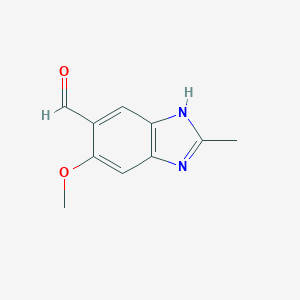

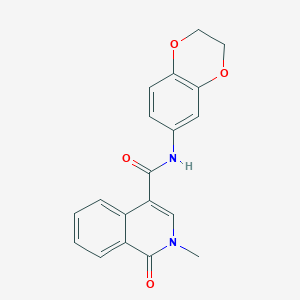

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The term “Pyrazole” was initially discovered by Ludwig Knorr in 1883 . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines has been reported .Molecular Structure Analysis

The molecular structure of 3-Methyl-4,5-dihydro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4,5-dihydro-1H-pyrazole can vary depending on the specific derivative. For example, one derivative was reported as beige crystals with a melting point of 198–200 °C .Applications De Recherche Scientifique

Pharmacological Applications

“3-Methyl-4,5-dihydro-1H-pyrazole” derivatives have been explored for their pharmacological potential. For instance, certain derivatives have shown to inhibit PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This inhibition is crucial for its use in treating idiopathic pulmonary fibrosis (IPF) .

Structural Activity Relationship (SAR) Studies

The compound serves as a core scaffold in SAR studies to determine how structural changes can affect biological activity. For example, variations in the substitution pattern on the dihydropyrazole core can significantly influence the inhibitory activity against specific targets .

Synthesis of Innovative Derivatives

Researchers have utilized “3-Methyl-4,5-dihydro-1H-pyrazole” to synthesize innovative derivatives using methods like ultrasonic irradiation. These derivatives are then tested for various biological activities .

Anticancer Research

Some synthesized pyrazole derivatives have been investigated for their anticancer properties. They work by inhibiting wound healing and colony formation in cancer cells, inducing cell cycle arrest, and potentially triggering apoptosis through DNA damage .

Catalysis in Organic Synthesis

The compound has been used as a catalyst in the synthesis of trisubstituted pyrazoles, showcasing its versatility in organic synthesis applications .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their various biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Safety and Hazards

Orientations Futures

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant importance in research and applications . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

Propriétés

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1911-30-4 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives and how are they characterized?

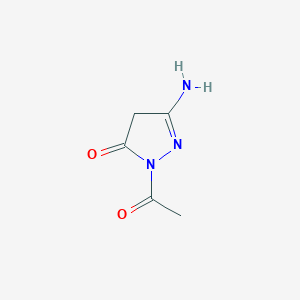

A: 3-Methyl-4,5-dihydro-1H-pyrazole serves as a central scaffold, often modified with various substituents. For instance, the compound 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde features a 2-hydroxyphenyl group at the 5-position and a carbaldehyde group at the 1-position of the pyrazole ring []. Characterization typically involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis to confirm the molecular formula and structure [, , ].

Q2: Have any computational studies been conducted on these compounds?

A: Yes, molecular docking simulations have been employed to investigate the binding interactions of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids with the epidermal growth factor receptor (EGFR) []. This suggests an interest in understanding their potential as EGFR inhibitors.

Q3: Are there studies investigating the biological activity of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives?

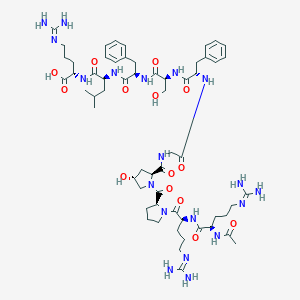

A: While specific details about the biological activity of 3-Methyl-4,5-dihydro-1H-pyrazole are limited in the provided research, studies highlight the antimicrobial potential of a related bis-pyrazoline ligand and its transition metal complexes []. This ligand, 5,5'-(5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(3-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide), exhibited activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus nidulece and Candida albicans []. This suggests that incorporating 3-Methyl-4,5-dihydro-1H-pyrazole into larger structures could lead to promising antimicrobial agents.

Q4: What is the significance of the crystal structure in understanding these compounds?

A: Analyzing the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the dihedral angle between the dihydropyrazole and benzene rings, as well as the planar conformation of the dihydropyrazole ring []. This information contributes to understanding the compound's shape, potential interactions, and stability.

Q5: Are there any known structure-activity relationships for this class of compounds?

A: Although specific structure-activity relationship (SAR) studies are not extensively detailed within the provided research, it's evident that modifications to the 3-Methyl-4,5-dihydro-1H-pyrazole core can influence its properties and potential applications [, ]. For example, incorporating a chlorine atom and indole group at specific positions led to compounds predicted to interact with EGFR []. Similarly, integrating the 3-Methyl-4,5-dihydro-1H-pyrazole moiety into a bis-pyrazoline ligand framework, particularly with transition metal complexation, resulted in promising antimicrobial activity []. These examples highlight the importance of exploring SAR to optimize desired properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)